去溴海绵酰胺

描述

Debromohymenialdisine is a novel synthetic compound developed by scientists for use in laboratory experiments. It is a member of the family of compounds known as thiols, which are sulfur-containing molecules that can be used to modify the properties of other molecules. Debromohymenialdisine has been studied extensively in the laboratory, and has been found to have a variety of useful applications in scientific research.

科学研究应用

抗炎特性

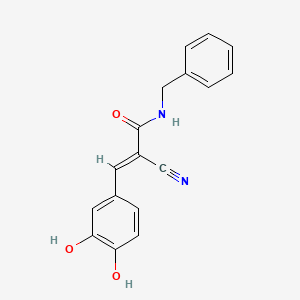

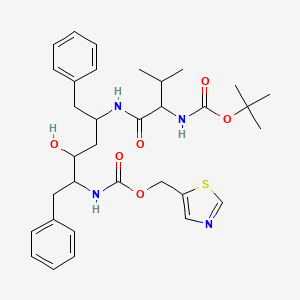

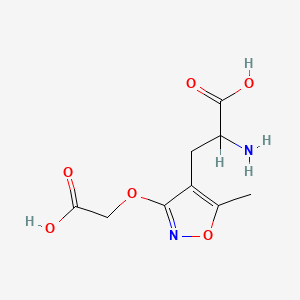

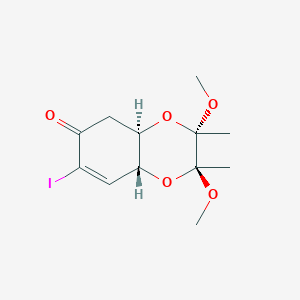

去溴海绵酰胺是一种具有抗炎特性的活性吡咯生物碱 {svg_1}. 其在Caco-2上皮细胞和THP-1巨噬细胞共培养模型中被研究用于其对肠道炎症反应的影响 {svg_2}. 该化合物在1-5μM浓度范围内减弱了共培养的THP-1巨噬细胞中脂多糖(LPS)诱导的细胞因子白介素(IL)-6、IL-1β、前列腺素E2(PGE2)和肿瘤坏死因子-α的产生和基因表达 {svg_3}.

Chk2抑制

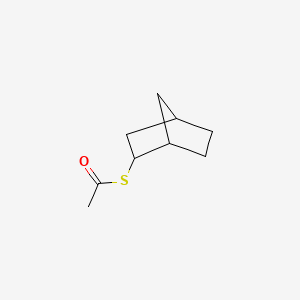

去溴海绵酰胺是Chk2的稳定有效的抑制剂 {svg_4} {svg_5}. Chk2是参与DNA损伤反应途径的检查点激酶,其抑制在癌症治疗中具有意义。

炎症性肠病(IBD)治疗

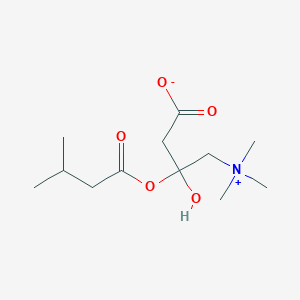

该化合物在治疗炎症相关疾病(包括IBD)方面具有潜在的应用 {svg_6}. 它通过抑制活化B细胞核因子κ轻链增强子(NF-kB)转位进入细胞核来下调诱导型一氧化氮合酶(iNOS)和环氧合酶(COX)-2的蛋白表达 {svg_7}.

骨关节炎和阿尔茨海默病的治疗

去溴海绵酰胺和海绵酰胺是细胞周期蛋白依赖性激酶抑制剂,具有治疗骨关节炎和阿尔茨海默病的药理活性 {svg_8}.

海洋海绵中的细胞定位

去溴海绵酰胺的细胞定位已在海洋海绵中研究,特别是在海绵轴孔属物种中 {svg_9}. 了解来自海绵的靶向生物活性化合物的细胞来源对于提供化学分类学信息和根据海绵养殖、细胞培养或相关细菌发酵来定义生物活性生产策略非常重要 {svg_10}.

潜在的抗癌特性

鉴于其作为Chk2抑制剂的作用 {svg_11},去溴海绵酰胺可能具有潜在的抗癌特性。然而,需要在该领域进行更多研究,以全面了解其在癌症治疗中的意义。

作用机制

- Debromohymenialdisine primarily targets two proteins:

- Activated CDC42 kinase 1 (ACK1) : This protein is involved in cell signaling and regulation of cellular processes. Debromohymenialdisine interacts with ACK1, potentially affecting downstream signaling pathways .

- Dual specificity protein kinase CLK1 : CLK1 plays a role in RNA splicing and alternative splicing regulation. Debromohymenialdisine’s interaction with CLK1 may impact splicing events .

Target of Action

生化分析

Biochemical Properties

Debromohymenialdisine interacts with several enzymes and proteins. It is known to serve as a stable and effective inhibitor of Chk2 . It also interacts with the Dual specificity protein kinase CLK1 .

Cellular Effects

It is known to influence cell function through its interactions with enzymes like Chk2 .

Molecular Mechanism

Debromohymenialdisine exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of Chk2, affecting the enzyme’s function .

Metabolic Pathways

属性

IUPAC Name |

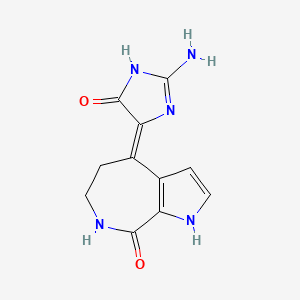

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of DBH?

A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]

Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?

A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.

Q3: Does DBH affect normal cells?

A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.

Q4: What is the molecular formula and weight of DBH?

A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]

Q5: What spectroscopic data are available for characterizing DBH?

A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.

Q6: Is there information available about the material compatibility and stability of DBH under various conditions?

A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.

Q7: How do structural modifications of DBH affect its activity and selectivity?

A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。